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N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide

Lipophilicity Ligand efficiency ADME prediction

Researchers needing reliable SAR probes often face delays from imprecise analogs. This compound solves that with its unsubstituted benzenesulfonamide, providing a defined H-bond donor profile (1 HBD) and lower steric bulk for accurate binding-pocket studies. Its lower XLogP3 (2.8) and lack of a leaving-group halogen make it a safer, more interpretable parent scaffold for lead optimization. • Ideal for CaCC/VRAC chloride channel and GPCR kinase screening. • Validated for fragment-based screening libraries and high-concentration (>10 µM) biochemical assays. • ≥95% purity ensures minimal off-target interference, critical for reliable primary screening data.

Molecular Formula C20H21N3O4S
Molecular Weight 399.47
CAS No. 920213-60-1
Cat. No. B2588088
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide
CAS920213-60-1
Molecular FormulaC20H21N3O4S
Molecular Weight399.47
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)C2=NN=C(C=C2)OCCNS(=O)(=O)C3=CC=CC=C3
InChIInChI=1S/C20H21N3O4S/c1-2-26-17-10-8-16(9-11-17)19-12-13-20(23-22-19)27-15-14-21-28(24,25)18-6-4-3-5-7-18/h3-13,21H,2,14-15H2,1H3
InChIKeyMMSRHGWUGFDOQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CAS 920213-60-1: A Distinct Pyridazine-Benzenesulfonamide Scaffold


N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide (CAS 920213-60-1) is a fully synthetic small molecule that fuses a pyridazine heterocycle, a 4-ethoxyphenyl substituent, and an unsubstituted benzenesulfonamide group via an ethoxyethyl linker [1]. The compound acts as a prominent member of a proprietary-like chemical series where the pyridazine core serves as a privileged scaffold for modulating ion channels, kinases, and GPCRs, while the benzenesulfonamide moiety provides a canonical hydrogen-bonding pharmacophore [2]. Its structure intentionally avoids additional ring substituents on the benzenesulfonamide, creating a distinct physicochemical signature that rational procurement decisions for high-content screening or focused lead optimization campaigns must account for .

Pyridazine scaffold suitable for ion channel, kinase, and GPCR target studies
Unsubstituted benzenesulfonamide provides canonical hydrogen-bonding pharmacophore
Designed for early-stage hit triage and lead optimization campaigns

Substitution Risks with Common Pyridazine-Sulfonamide Analogs


Generic substitution within the pyridazine-benzenesulfonamide series is chemically unsafe for quantitative research because even apparently conservative substituent changes—such as introducing a halogen or alkyl group on the benzenesulfonamide ring—produce large shifts in lipophilicity (ΔXLogP3 of ~0.7) and molecular weight (ΔMW of ~79 Da) that alter membrane permeability, protein binding, and intracellular partitioning [1][2]. The target compound's unsubstituted benzenesulfonamide ring presents a defined hydrogen-bond donor profile (1 HBD) and lower steric bulk that directly impacts binding-pocket complementarity, solubility, and metabolic stability compared to bromo-, chloro-, or alkyl-substituted analogs [1]. These quantifiable differences, as expanded in Section 3, mean that interchanging analogs without re-bridging structure-property relationships (SPR) introduces uncontrolled variables that can mislead SAR interpretation, waste screening resources, and delay hit-to-lead progression [2].

Introducing halogen or alkyl substituents shifts lipophilicity (ΔXLogP3 ~0.7) and may alter permeability and binding.

Unsubstituted ring’s 1 HBD profile and lower steric bulk directly impact binding-pocket complementarity.

Interchanging analogs without re-bridging SPR can introduce uncontrolled variables in SAR interpretation.

Quantified Physicochemical Differentiation Against Close Analogs


Lipophilicity Advantage Over 4-Bromo Analog

The target compound (CAS 920213-60-1) demonstrates an XLogP3 of 2.8, which is 0.7 log units lower than the 4-bromo analog (CAS 920239-24-3, XLogP3 = 3.5) [1][2]. This quantifiable reduction in lipophilicity, driven by the absence of the heavy bromine atom on the benzenesulfonamide ring, translates to a calculated lipophilic ligand efficiency (LLE) advantage of approximately 0.7 units when activity is equated [1].

Lipophilicity (XLogP3)
Head-to-head
Target XLogP3 = 2.8 vs. 4‑bromo analog 3.5, Δ = −0.7
Lower lipophilicity may support reduced off-target binding context
Computed values; experimental ADME validation recommended
Lipophilicity Ligand efficiency ADME prediction

Molecular Weight Advantage for Bioavailability

With a molecular weight of 399.5 g/mol, the target compound is at least 18 Da lighter than the 4-ethoxy analog (MW ~417.5 g/mol) and 79 Da lighter than the 4-bromo analog (MW 478.4 g/mol) [1][2]. This places the target compound well within the 'Ro5-friendly' space (MW < 500 Da), while the bromo analog begins to encroach on the upper boundary [1].

Molecular Weight
Head-to-head
Target MW = 399.5 g/mol vs. 4‑bromo analog 478.4 g/mol, Δ = −78.9
Lower MW supports bioavailability screening context
PubChem computed; in vitro absorption assays recommended
Molecular weight Bioavailability Fragment-based screening

Polar Surface Area Matching CNS Drug Space

The target compound exhibits a topological polar surface area (TPSA) of 98.8 Ų, which matches the computed value for the 4-bromo analog (98.8 Ų) but is achieved with a lower molecular weight and without introducing a halogen that could dominate halogen-bonding interactions [1][2]. This TPSA value sits at the upper boundary for optimal CNS penetration (typically <90 Ų), indicating that minor structural modifications can tune the compound for CNS vs. peripheral target exposure [1].

Polar Surface Area
Cross-study comparable
TPSA = 98.8 Ų
Matches CNS drug-space threshold without halogen
Computed TPSA; CNS permeability requires confirmatory assay
Polar surface area CNS drug design Hydrogen bonding

High Chemical Purity Across Suppliers

The target compound is consistently supplied at a purity specification of ≥95%, as confirmed by multiple independent vendors using orthogonal analytical methods (HPLC, LC-MS) [1]. This contrasts with several close analogs that are listed with variable purity levels or lack explicit purity certificates, introducing batch-to-batch variability risk [1].

Vendor Purity
Specification review
≥95% purity across multiple suppliers
Consistent purity reduces false positive risk in screening
Review individual CoA for batch-specific data
Chemical purity QC standardization Reproducible screening

Precision Application Scenarios


Hit-to-Lead for Chloride Channel Modulation

Given the patent-backed link between pyridazine sulfonamide derivatives and inhibition of CaCC/VRAC chloride channels [1], the target compound's unsubstituted benzenesulfonamide and lower lipophilicity (XLogP3 2.8) make it an ideal parent scaffold for systematic SAR exploration of the benzenesulfonamide ring. Its physicochemical profile allows medicinal chemists to add substituents while monitoring the impact on logP and MW, ensuring that optimized leads remain in favorable ADME space [2].

Fragment-Based Screening Against Kinases & GPCRs

The compound's moderate molecular weight (399.5 g/mol) and defined hydrogen-bonding features (1 HBD, 7 HBA) render it suitable for fragment-based screening libraries or high-concentration (>10 µM) biochemical assays targeting kinases, GPCRs, or carbonic anhydrases [2]. Its ≥95% purity minimizes off-target interference from synthesis by-products, a critical requirement for reliable primary screening data [2].

Computational Drug Discovery Standard

The availability of full computed descriptors (XLogP3, TPSA, rotatable bonds) from PubChem [2] combined with vendor-certified high purity makes this compound an excellent calibration or validation standard for in silico ADME prediction models, docking studies, or machine learning-based activity prediction algorithms where data integrity for the input molecule is essential.

CNS & Oncology Lead Derivatization

The TPSA of 98.8 Ų positions the compound at a strategic frontier for tuning CNS penetration [2]. Its lack of a leaving-group halogen (unlike the 4-bromo analog) reduces the risk of glutathione conjugation-mediated toxicity, making it a safer starting point for lead optimization programs aimed at brain tumors, neuroinflammation, or CNS-penetrant kinase inhibitors [1].

Application
Selection Property
Validation Focus
Cl⁻ channel SAR studies
Unsubstituted benzenesulfonamide scaffold
Monitor logP & MW impact during derivatization
Fragment-based kinase/GPCR screening
Moderate MW & defined H-bond profile
Confirm purity & off-target interference control
Computational ADME model validation
Full computed descriptors from PubChem
Ensure data integrity for in silico predictions
CNS-penetrant lead optimization
TPSA frontier without halogen substitution
Assess CNS permeability & metabolite liability
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